molecular formula C10H21NO4 B15286875 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B15286875
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves several steps. One common method starts with the precursor compound 1-deoxynojirimycin. The synthetic route typically involves the butylation of 1-deoxynojirimycin followed by hydroxymethylation to introduce the hydroxymethyl group at the 2-position. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols .

Scientific Research Applications

1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves the inhibition of the enzyme glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, the compound reduces the production of glycosphingolipids, thereby preventing their accumulation in lysosomes. This mechanism is particularly beneficial in the treatment of Gaucher disease and Niemann-Pick disease type C .

Comparison with Similar Compounds

1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of glucosylceramide synthase and its therapeutic applications in lysosomal storage disorders .

Properties

IUPAC Name

1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860946
Record name 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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